

Synthesis of 2-Bromoethanol from Ethylene Oxide and Hydrobromic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromoethanol

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This in-depth technical guide details the synthesis of **2-bromoethanol**, also known as ethylene bromohydrin, through the reaction of ethylene oxide with hydrobromic acid. This process is a common and efficient method for producing this versatile chemical intermediate, which finds applications in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.^[1] This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and experimental workflow.

Reaction Overview and Mechanism

The synthesis of **2-bromoethanol** from ethylene oxide and hydrobromic acid proceeds via an acid-catalyzed ring-opening of the epoxide. The reaction is typically carried out in an aqueous solution of hydrobromic acid, with careful temperature control to manage the exothermic nature of the reaction and minimize side reactions.

The mechanism involves the protonation of the oxygen atom in the ethylene oxide ring by hydrobromic acid, which activates the epoxide for nucleophilic attack. The bromide ion then attacks one of the carbon atoms of the protonated epoxide, leading to the opening of the three-membered ring and the formation of **2-bromoethanol**.

Experimental Protocols

The following experimental protocol is a synthesis of established procedures, providing a reliable method for the laboratory-scale production of **2-bromoethanol**.^{[2][3]}

Materials and Equipment:

- 1-liter three-necked flask
- Mechanical stirrer
- Dropping funnel or gas inlet tube
- Thermometer
- Ice-salt bath
- Separatory funnel
- Distillation apparatus
- Ethylene oxide
- 46% Hydrobromic acid (sp. gr. 1.46)
- Anhydrous sodium carbonate
- Anhydrous sodium sulfate
- Diethyl ether

Procedure:

- **Reaction Setup:** In a 1-liter three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, place 550 cc (4.56 moles) of 46% hydrobromic acid.^{[2][3]}
- **Cooling:** Cool the flask in an ice-salt bath until the temperature of the acid drops to below 10°C.^{[2][3]}
- **Addition of Ethylene Oxide:** Slowly add 132 g (3 moles) of ethylene oxide to the stirred acid solution over a period of approximately 2.5 hours.^{[2][3]} It is crucial to maintain the reaction

temperature below 10°C throughout the addition to prevent excessive formation of byproducts.[2]

- **Reaction Completion:** After the addition is complete, continue stirring for an additional hour while maintaining the temperature below 10°C.[2][3]
- **Neutralization:** Neutralize the excess hydrobromic acid by cautiously adding approximately 100 g of anhydrous sodium carbonate until the solution is no longer acidic.[2][3]
- **Salting Out:** Add about 100 g of anhydrous sodium sulfate to the aqueous solution until the solution is saturated. This will cause a layer of **2-bromoethanol** to separate.[2][3]
- **Extraction:** Collect the separated **2-bromoethanol** layer. Extract the aqueous layer twice with 200 cc portions of diethyl ether.[2][3] Combine the ether extracts with the initial **2-bromoethanol** layer.
- **Drying:** Dry the combined organic layers over anhydrous sodium sulfate overnight.[2][3]
- **Purification:** Filter the dried solution and remove the ether by distillation on a steam bath. The remaining crude **2-bromoethanol** is then purified by vacuum distillation.[2][3] The pure product is collected at 55–59°C/22 mm Hg.[2]

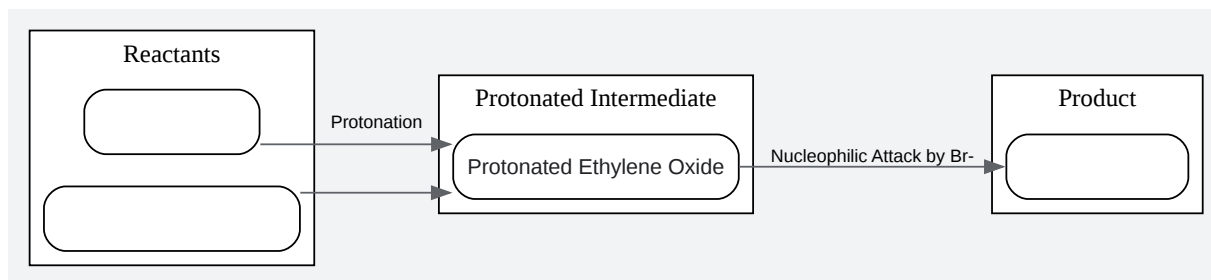
Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of **2-bromoethanol** from ethylene oxide and hydrobromic acid.

Parameter	Value	Reference
Reactants		
Ethylene Oxide	132 g (3 moles)	[2][3]
46% Hydrobromic Acid	550 cc (4.56 moles)	[2][3]
Reaction Conditions		
Temperature	Below 10°C	[2][3]
Reaction Time	~3.5 hours	[2][3]
Purification		
Boiling Point	55–59°C at 22 mm Hg	[2]
145–149°C at atmospheric pressure	[4]	
Yield		
Theoretical Yield	374.7 g	Calculated
Actual Yield	327–345 g	[2][3]
Percent Yield	87–92%	[2][3]

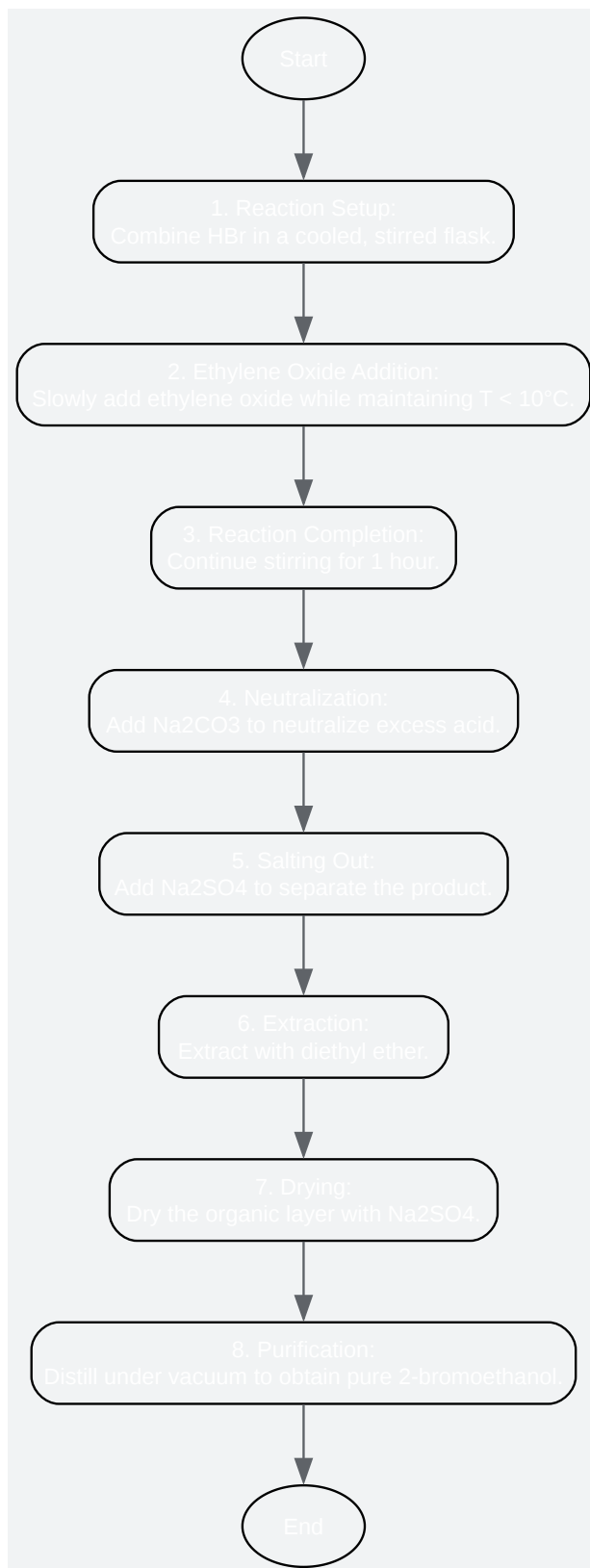
Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.



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Caption: Reaction mechanism for the synthesis of **2-bromoethanol**.



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Caption: Experimental workflow for **2-bromoethanol** synthesis.

Safety Considerations

- Ethylene oxide is a flammable, carcinogenic, and explosive gas. It should be handled with extreme caution in a well-ventilated fume hood.
- Hydrobromic acid is a corrosive acid that can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.
- The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
- 2-Bromoethanol** is a toxic and corrosive liquid.^[1] Handle with care and avoid inhalation, ingestion, and skin contact.

This guide provides a comprehensive framework for the synthesis of **2-bromoethanol** from ethylene oxide and hydrobromic acid. By following the detailed protocols and safety precautions, researchers can safely and efficiently produce this important chemical intermediate for a variety of applications.

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